4,5-Dichloro-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2h)-one

Catalog No.
S16158181
CAS No.
M.F
C8H6Cl2N4O2
M. Wt
261.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloro-2-((3-methyl-1,2,4-oxadiazol-5-yl)met...

Product Name

4,5-Dichloro-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2h)-one

IUPAC Name

4,5-dichloro-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one

Molecular Formula

C8H6Cl2N4O2

Molecular Weight

261.06 g/mol

InChI

InChI=1S/C8H6Cl2N4O2/c1-4-12-6(16-13-4)3-14-8(15)7(10)5(9)2-11-14/h2H,3H2,1H3

InChI Key

XGFZMGKSCPKOLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2C(=O)C(=C(C=N2)Cl)Cl

4,5-Dichloro-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a complex organic compound characterized by its unique molecular structure. It consists of a pyridazinone core substituted with dichloro and oxadiazole moieties. The compound's molecular formula is C10H8Cl2N4O2C_{10}H_{8}Cl_{2}N_{4}O_{2}, and it has a molecular weight of approximately 263.1 g/mol. The presence of the oxadiazole ring enhances its potential biological activity, making it an interesting subject for pharmaceutical research.

The chemical reactivity of 4,5-Dichloro-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one can be attributed to its functional groups. The chlorinated positions on the pyridazinone facilitate nucleophilic substitutions, while the oxadiazole ring can participate in various reactions such as cycloadditions and condensation reactions.

Key Reactions:

  • Nucleophilic Substitution: The dichloro substituents can undergo substitution with nucleophiles such as amines or thiols.
  • Oxidation: The oxadiazole moiety may be oxidized under certain conditions, potentially leading to the formation of reactive intermediates.

Studies indicate that compounds containing both pyridazinone and oxadiazole rings exhibit significant biological activities, including antimicrobial and anticancer properties. The specific interactions of 4,5-Dichloro-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one with biological targets are still under investigation. Preliminary data suggest potential effectiveness against certain bacterial strains and cancer cell lines.

The synthesis of 4,5-Dichloro-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one typically involves multi-step synthetic routes:

  • Formation of the Oxadiazole Ring: Starting from a suitable precursor (e.g., hydrazine derivatives), the oxadiazole is synthesized through condensation reactions.
  • Pyridazinone Synthesis: The pyridazinone core can be synthesized via cyclization of appropriate hydrazones or by reacting pyridazine derivatives with suitable electrophiles.
  • Coupling Reaction: Finally, coupling the oxadiazole with the pyridazinone framework typically involves using coupling agents to facilitate the formation of the final compound.

Interaction studies are crucial for understanding the mechanism of action of 4,5-Dichloro-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Cellular Assays: Testing the compound's effects on cell viability and proliferation in various cancer cell lines.

Preliminary studies suggest that this compound may interact with specific enzyme pathways involved in cancer progression.

Several compounds share structural similarities with 4,5-Dichloro-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4,5-Dichloro-2-methylpyridazin-3(2H)-oneC5H4Cl2N2OC_5H_4Cl_2N_2OLacks oxadiazole; simpler structure
3-Methyl-1,2,4-Oxadiazol-5-oneC3H4N2O2C_3H_4N_2O_2Contains only oxadiazole; no pyridazine
4,5-Dichloro-3-methylphenyl-pyrazoleC10H8Cl2N2C_{10}H_{8}Cl_{2}N_{2}Contains pyrazole instead of pyridazine; different biological activity

The unique combination of both pyridazine and oxadiazole in 4,5-Dichloro-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one potentially enhances its biological activity compared to these similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Exact Mass

259.9867808 g/mol

Monoisotopic Mass

259.9867808 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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